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Compound of Interest

Compound Name: 5-Chloro-1,3-thiazol-2-amine

Cat. No.: B1585006

An In-depth Technical Guide to 5-Chloro-1,3-thiazol-2-amine (CAS: 41663-73-4): A Key
Building Block in Medicinal Chemistry

Introduction and Strategic Overview

5-Chloro-1,3-thiazol-2-amine is a halogenated heterocyclic compound built upon the 2-
aminothiazole scaffold. This core structure is a "privileged" motif in medicinal chemistry,
appearing in a multitude of biologically active agents due to its ability to form key hydrogen
bond interactions with protein targets.[1][2] The strategic placement of a chlorine atom at the 5-
position transforms this simple scaffold into a versatile and highly valuable building block for
drug discovery and development.

From the perspective of a senior application scientist, the utility of this molecule lies not just in
its intrinsic structure but in its predictable and exploitable reactivity. The chlorine atom serves
as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies,
while the exocyclic and endocyclic nitrogens of the aminothiazole system offer distinct
opportunities for derivatization.[3][4] This guide provides an in-depth analysis of the synthesis,
reactivity, and application of 5-Chloro-1,3-thiazol-2-amine, designed for researchers and
professionals engaged in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective
application. The key identifiers and computed properties for 5-Chloro-1,3-thiazol-2-amine are
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summarized below. It is noteworthy that experimental data for physical properties such as
melting and boiling points are not consistently reported in publicly available databases.[5]

Property Value Source
CAS Number 41663-73-4 [51[6]
Molecular Formula CsHsCINzS [51[7]
Molecular Weight 134.59 g/mol [51[7]
IUPAC Name 5-chloro-1,3-thiazol-2-amine [6]
SMILES NC1=NC=C(Cl)S1 [5]
InChiKey SWQWTDAWUSBMGA- 51161

UHFFFAOYSA-N

MDL Number MFCD01681563 [5]

Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch
thiazole synthesis.[8] This methodology involves the condensation of an a-haloketone or a-
haloaldehyde with a thiourea. For the synthesis of the title compound, a logical precursor would
be a 2,3-dihalopropionaldehyde or a related three-carbon electrophile that can react with
thiourea to form the 2-amino-5-chlorothiazole ring system.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and reliable method for constructing the thiazole ring. The
choice of thiourea as the source of the N-C-S fragment is cost-effective and efficient. The key is
selecting the appropriate a-halocarbonyl component. The reaction proceeds via nucleophilic
attack of the thiourea sulfur on the carbonyl-adjacent carbon, followed by intramolecular
cyclization and dehydration to yield the aromatic thiazole ring.

Generalized Experimental Protocol

This protocol is a representative methodology based on established Hantzsch synthesis
principles, as a specific, detailed synthesis for this exact CAS number is not readily available in
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the provided search results.

Reaction Setup: To a stirred solution of thiourea (1.0 equivalent) in a suitable solvent such as
absolute ethanol or DMF in a three-necked flask equipped with a reflux condenser, add the
a-halocarbonyl precursor (e.g., 2,3-dichloropropionaldehyde, 1.0 equivalent) dropwise at
room temperature.

o Causality: Ethanol is a common solvent that facilitates the dissolution of both reactants
and is relatively inert under these conditions. The dropwise addition helps to control any
initial exotherm.

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and
maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)
using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

o Causality: Heating provides the necessary activation energy for the condensation and
cyclization steps. TLC monitoring is critical to determine the point of maximum product
formation and avoid degradation from prolonged heating.

Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a
precipitate has formed, it can be isolated by filtration. Otherwise, neutralize the reaction
mixture with a mild base such as aqueous sodium bicarbonate solution. The product may
precipitate upon neutralization.

o Causality: The reaction often produces the hydrohalide salt of the aminothiazole, which is
typically more soluble. Neutralization deprotonates the amine, decreasing its aqueous
solubility and facilitating its precipitation or extraction.

Purification: The crude product can be purified by recrystallization from an appropriate
solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

o Causality: Recrystallization is an effective method for purifying solid compounds by
exploiting differences in solubility between the product and impurities at different
temperatures. Column chromatography provides a higher degree of purification if needed.

Synthesis Workflow Diagram
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Caption: Generalized workflow for the Hantzsch synthesis of 5-Chloro-1,3-thiazol-2-amine.

Chemical Reactivity and Derivatization Potential

The synthetic value of 5-Chloro-1,3-thiazol-2-amine stems from its multiple reactive sites,
which can be addressed with high selectivity. The molecule's reactivity is dominated by the
nucleophilic character of the two nitrogen atoms and the susceptibility of the C5-chloro group to
substitution and cross-coupling reactions.[4][9]
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The Ambident Nucleophilicity of the Amine Group

2-Aminothiazole is an ambident nucleophile, meaning it can react at either the exocyclic amino
nitrogen (-NHz) or the endocyclic ring nitrogen (N-3).[4]

o Exocyclic Nitrogen (N-2): This site is generally favored for reactions with "hard" electrophiles
like acyl chlorides and sulfonyl chlorides, leading to the formation of stable amides and
sulfonamides. This is the most common site of reaction under neutral or mildly basic
conditions.[4]

e Endocyclic Nitrogen (N-3): This site is favored for reactions with "soft" electrophiles like alkyl
halides, particularly in the absence of strong bases.[4] The resulting N-alkylation can
sometimes be followed by rearrangement.

The C-5 Chloro Group: A Gateway to Complexity

The chlorine atom at the C-5 position is the molecule's most powerful feature for building
molecular complexity. It serves as an excellent leaving group in two major classes of reactions:

e Nucleophilic Aromatic Substitution (SrAr): While less common for simple thiazoles, SnAr
reactions can occur with potent nucleophiles under forcing conditions.

o Metal-Catalyzed Cross-Coupling: This is the premier application of the C-5 chloro group. It
readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-
coupling reactions. This allows for the direct and controlled formation of C-C, C-N, and C-O
bonds, enabling the synthesis of vast libraries of analogues for structure-activity relationship
(SAR) studies.[3]

Reactivity Map
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Caption: Key reactivity sites on the 5-Chloro-1,3-thiazol-2-amine scaffold.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.[1] A prominent
example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used in the
treatment of chronic myelogenous leukemia (CML).[1] While Dasatinib itself does not contain a
5-chloro substituent, its discovery process highlights the importance of derivatizing the 2-
aminothiazole core to achieve high potency and selectivity.

5-Chloro-1,3-thiazol-2-amine is an ideal starting point for a lead optimization campaign. The
C-5 position provides a clear vector for exploring the SAR of a target protein's active site. A
typical workflow would involve using the C-5 chloro group to introduce a diverse range of
substituents via parallel synthesis and cross-coupling reactions, while the N-2 amine can be
functionalized to modulate solubility or engage in additional hydrogen bonding.

Drug Discovery Workflow Example
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Caption: A drug discovery workflow utilizing 5-Chloro-1,3-thiazol-2-amine as a core building
block.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. 5-Chloro-1,3-
thiazol-2-amine is classified as hazardous.[7] All personnel should consult the full Safety Data
Sheet (SDS) before handling and must use appropriate Personal Protective Equipment (PPE).

GHS Classification Hazard Statement Precautionary Code

Acute toxicity, oral (Category

2) H302: Harmful if swallowed P270, P301+P317
Skin corrosion/irritation o
H315: Causes skin irritation P280

(Category 2)
Serious eye damage/eye H319: Causes serious eye
o o P280, P305+P351+P338
irritation (Category 2A) irritation
Specific target organ toxicity, H335: May cause respirator

'p J J Y o Y P Y P261, P304+P340
single exposure (Category 3) irritation

Standard Handling Protocol:

Engineering Controls: Handle exclusively in a certified chemical fume hood.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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